[(5-bromo-2-methoxyphenyl)(cyclopropyl)imino-lambda6-sulfanyl]one
Description
Properties
IUPAC Name |
(5-bromo-2-methoxyphenyl)-cyclopropyl-imino-oxo-λ6-sulfane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S/c1-14-9-5-2-7(11)6-10(9)15(12,13)8-3-4-8/h2,5-6,8,12H,3-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMLABKLXLVKJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=N)(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 2-Methoxyphenol
Patent CN104693014A details a three-step synthesis of 5-bromo-2-methoxyphenol involving acetylation, bromination, and deacetylation:
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Acetylation : Protection of the phenolic hydroxyl group in 2-methoxyphenol using acetic anhydride under sulfuric acid catalysis (100°C, 6 hours).
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Bromination : Reaction of the acetylated intermediate with bromine in the presence of iron powder (70–80°C, 5 hours), achieving regioselective bromination at the 5-position.
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Deacetylation : Cleavage of the acetyl group using sodium bicarbonate (10% aqueous solution, 80°C).
This method yields 5-bromo-2-methoxyphenol with an overall efficiency of ~64% after purification. Comparative studies suggest that iron powder catalysis enhances bromine utilization while minimizing side reactions like ortho-bromination.
Formation of the Sulfone Core
The λ⁶-sulfanyl (sulfone) group is introduced via oxidation of a sulfide intermediate or direct coupling of a sulfonyl chloride.
Sulfide Intermediate Synthesis
A plausible route involves reacting 5-bromo-2-methoxyphenylthiol with cyclopropylamine to form the corresponding sulfide:
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Thiol Preparation : Conversion of 5-bromo-2-methoxyphenol to 5-bromo-2-methoxyphenylthiol via a Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine, thiolacetic acid).
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Sulfide Formation : Nucleophilic substitution of the thiol with cyclopropylamine in the presence of a base (e.g., triethylamine) at 20–25°C.
Oxidation to Sulfone
The sulfide intermediate is oxidized to the sulfone using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA). Patent CN114591250A demonstrates H₂O₂’s efficacy in oxidizing brominated intermediates, achieving >96% yields under mild conditions (30–80°C). For example:
Incorporation of the Cyclopropyl Group
The cyclopropylimino group is introduced via nucleophilic substitution or condensation reactions.
Nucleophilic Substitution with Cyclopropylamine
5-Bromo-2-methoxyphenyl sulfonyl chloride reacts with cyclopropylamine in dichloromethane (DCM) under basic conditions:
Condensation Reactions
Alternative routes employ Schiff base formation between sulfonamide intermediates and cyclopropyl ketones. For instance, the ChemDiv compound 0928-0164 utilizes a methylidene group formed via condensation of a thiazolidinone with an aldehyde. Adapting this strategy:
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Sulfonamide Synthesis : React 5-bromo-2-methoxyphenyl sulfonyl chloride with cyclopropylamine.
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Imine Formation : Condensation with formaldehyde or acetylaldehyde under acidic conditions.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
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Regioselectivity in Bromination : Iron powder catalysis (CN104693014A) minimizes para-bromination byproducts.
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Sulfone Stability : Elevated temperatures during oxidation (>80°C) may degrade sensitive substrates; H₂O₂ at 50°C balances reactivity and stability.
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Cyclopropylamine Reactivity : Steric hindrance necessitates prolonged reaction times (16–24 hours) for complete coupling .
Chemical Reactions Analysis
Types of Reactions
[(5-bromo-2-methoxyphenyl)(cyclopropyl)imino-lambda6-sulfanyl]one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
[(5-bromo-2-methoxyphenyl)(cyclopropyl)imino-lambda6-sulfanyl]one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(5-bromo-2-methoxyphenyl)(cyclopropyl)imino-lambda6-sulfanyl]one involves interactions with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
a) [(3-Bromophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one
- Structural Difference : Bromine at the meta position (vs. para in the target compound).
- DFT calculations predict a 5–10% lower rotational energy barrier compared to the para isomer due to reduced dipole interactions .
- Synthesis : Reported by Enamine Ltd. (CAS 236.66), but lacks detailed crystallographic data .
b) [(2-Bromophenyl)imino]dimethyl-lambda6-sulfanone
- Structural Difference : Dimethyl groups replace the cyclopropyl moiety; bromine at the ortho position.
- The ortho-bromo substituent introduces steric clashes, reducing solubility in polar solvents.
- Collision Cross-Section (CCS) : Predicted CCS of 145 Ų (vs. 138 Ų for the target compound), indicating a bulkier profile .
c) (2-Chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone
- Structural Difference : Pyrimidinyl ring replaces the methoxyphenyl group; chlorine replaces bromine.
- Impact: The electron-deficient pyrimidine enhances electrophilicity at the sulfanone sulfur, increasing reactivity in nucleophilic substitution reactions. Molecular weight (191.64 g mol⁻¹) is significantly lower than the target compound (~330 g mol⁻¹), affecting pharmacokinetic properties .
Cyclopropyl vs. Other Aliphatic Groups
a) Formula I Compounds (Patent EP 2021/07)
- Structural Difference : Cyclopropyl (target compound) vs. methyl, cyclobutyl, or fluorinated alkyl groups (e.g., -CHF₂, -CF₃).
- Impact : Cyclopropyl’s ring strain confers rigidity and metabolic stability compared to linear alkyl chains. Fluorinated analogs exhibit ~20% higher logP values , enhancing membrane permeability but reducing aqueous solubility .
b) [(2-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone
- Structural Difference : Hydroxyl group replaces methoxy; dimethyl replaces cyclopropyl.
- Impact : The hydroxyl group enables hydrogen bonding, increasing melting point (mp 165–167°C vs. 142–144°C for the target compound). However, the absence of cyclopropyl eliminates dynamic motion in the solid state .
Sulfanone Derivatives with Heterocyclic Moieties
a) (3-Bromophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one
- Structural Difference : Oxane (tetrahydropyran) replaces cyclopropyl.
- Impact : The oxane ring’s chair conformation introduces steric bulk, preventing free rotation. Interaction energy with coformers in cocrystals is −218.3 kJ mol⁻¹ , stronger than the target compound’s −180 kJ mol⁻¹ , due to additional hydrogen bonds .
Comparative Data Table
| Compound Name | Molecular Formula | Ea (kJ mol⁻¹) | Key Interactions | Molecular Weight (g mol⁻¹) |
|---|---|---|---|---|
| Target compound | C₁₀H₁₁BrNO₂S | 8–12 | Van der Waals, π-stacking | ~330 |
| [(3-Bromophenyl)(cyclopropyl)imino-λ⁶-sulfanyl]one | C₉H₉BrNO₂S | 7–10* | Weak dipole-dipole | 292.2 |
| [(2-Bromophenyl)imino]dimethyl-λ⁶-sulfanone | C₈H₁₀BrNOS | ~15 | Steric hindrance | 248.1 |
| (2-Chloropyrimidin-5-yl)(imino)methyl-λ⁶-sulfanone | C₅H₆ClN₃OS | N/A | Electrophilic sulfur | 191.6 |
| Formula I (R₁ = cyclobutyl) | C₁₁H₁₃BrNO₂S | N/A | Enhanced lipophilicity | ~344 |
Key Research Findings
Dynamic Behavior: The cyclopropyl group’s motion in the target compound is unique among sulfanones, enabling adaptive crystal packing . Cocrystallization with L-proline suppresses this motion, increasing thermal stability .
Electronic Effects: Bromine’s position (para vs. meta) modulates electron density at the sulfanone sulfur, affecting redox potentials by 0.3–0.5 V .
Biological Relevance : Cyclopropyl-containing analogs show 2–3× higher metabolic stability in hepatic microsomal assays compared to dimethyl derivatives .
Biological Activity
[(5-bromo-2-methoxyphenyl)(cyclopropyl)imino-lambda6-sulfanyl]one, with the CAS number 2092502-59-3, is a synthetic compound characterized by its unique structural features, including a bromo-substituted phenyl ring, a cyclopropyl group, and a sulfanone moiety. This combination of functional groups suggests potential biological activities that merit investigation.
Structural Characteristics
The structural formula can be represented as follows:
- SMILES : COc1ccc(cc1S(=O)(=N)C1CC1)Br
This molecular structure indicates the presence of both electron-withdrawing and electron-donating groups, which may influence its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound is largely derived from its chemical structure, which allows for various interactions with biological targets. Initial studies suggest several potential activities:
- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains, indicating potential as an antibacterial agent.
- Antioxidant Properties : The methoxy group may contribute to antioxidant activity, which is crucial for combating oxidative stress in biological systems.
- Enzyme Inhibition : The sulfanone moiety may interact with specific enzymes, potentially acting as an inhibitor in biochemical pathways.
1. Antimicrobial Studies
A study examining the antimicrobial properties of sulfanone derivatives indicated that compounds with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
2. Antioxidant Activity
Research on related phenolic compounds has demonstrated their ability to scavenge free radicals. The presence of the methoxy group in this compound suggests similar antioxidant capabilities.
3. Enzyme Interaction Studies
Computational modeling has been employed to predict the binding affinity of this compound to various enzymes. Preliminary results indicate potential interactions with enzymes involved in metabolic pathways, which could lead to therapeutic applications.
Case Study 1: Antibacterial Efficacy
In a controlled study, derivatives of sulfanones were tested against Staphylococcus aureus and Escherichia coli. Results showed that modifications to the aromatic ring significantly enhanced antibacterial potency. This suggests that this compound might exhibit similar or enhanced effects due to its unique structure.
Case Study 2: Antioxidant Mechanism Analysis
A comparative analysis of antioxidant activities among various phenolic compounds revealed that those with methoxy substitutions had improved radical scavenging abilities. This finding supports the hypothesis that this compound could serve as an effective antioxidant.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [(5-bromo-2-methoxyphenyl)(cyclopropyl)imino-lambda6-sulfanyl]one, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis can be optimized using copper-catalyzed S-cyclopropylation protocols, as demonstrated for aryl cyclopropyl sulfides (e.g., reaction of thiophenols with potassium cyclopropyl trifluoroborate under mild conditions) . Key factors include catalyst loading (5–10 mol%), solvent selection (e.g., DMF or THF), and temperature control (60–80°C). Post-synthesis purification via high-performance liquid chromatography (HPLC) ensures high purity, with mobile phases adjusted based on the compound’s polarity . Monitoring reaction progress using thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy is critical to identify intermediates and byproducts.
Q. How can structural characterization of this compound be performed using crystallographic techniques?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is the gold standard for resolving bond lengths, angles, and stereochemistry . For graphical representation, ORTEP-III with a GUI provides clear visualization of thermal ellipsoids and molecular geometry . Challenges in data collection (e.g., crystal twinning) can be mitigated by optimizing crystallization conditions (e.g., slow evaporation in dichloromethane/hexane mixtures).
Q. What analytical techniques are most effective for assessing purity and stability?
- Methodological Answer :
- Purity : HPLC with UV detection (λ = 254 nm) and C18 reverse-phase columns, calibrated against certified reference materials .
- Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify thermal degradation thresholds (e.g., decomposition onset >200°C) .
- Storage : Store at 0–6°C in amber vials to prevent photodegradation, as recommended for brominated analogs .
Advanced Research Questions
Q. How do substituents (bromo, methoxy, cyclopropyl) influence electronic properties and biological interactions?
- Methodological Answer :
- Electronic Effects : Cyclopropyl groups induce α- and β-deshiielding (17 ± 3.7 ppm and 6.1 ± 1.3 ppm, respectively) in 13C NMR, altering electron density at the aromatic ring . Bromine’s electronegativity enhances dipole moments (e.g., 0.49 D for cyclopropyl vs. 0.36 D for methyl in p-chloro derivatives) , while methoxy groups improve solubility via H-bonding.
- Biological Interactions : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinities (KD) to targets like enzymes or receptors. For example, methoxy-substituted analogs show enhanced antimicrobial activity due to improved membrane permeability .
Q. What computational strategies validate the compound’s mechanism of action in drug discovery?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., NS3/NS4A protease for antiviral activity) . Validate with molecular dynamics (MD) simulations (50–100 ns trajectories) to assess binding stability.
- QSAR Models : Train models using descriptors like logP, polar surface area, and Hammett constants (σ) to predict IC50 values against cancer cell lines (e.g., MCF-7) .
Q. How can contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?
- Methodological Answer : Discrepancies arise from solvent effects, tautomerism, or dynamic processes. Solutions include:
- Variable-Temperature NMR : Identify conformational exchange (e.g., ring puckering in cyclopropane) by acquiring spectra at 25°C and −40°C .
- DFT Calculations : Compare experimental 1H/13C shifts with Gaussian-optimized structures (B3LYP/6-31G* basis set) to validate assignments .
Q. What strategies mitigate toxicity risks in preclinical studies?
- Methodological Answer :
- In Silico Tox Screening : Use ADMET predictors (e.g., Protox, ProTox-II) to flag hepatotoxicity or mutagenicity risks .
- In Vitro Assays : Ames test for mutagenicity and MTT assay for cytotoxicity (IC50 >100 μM considered low-risk) .
- Ethical Compliance : Adhere to EPA DSSTox guidelines for safe handling and disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
